Cas no 1704069-40-8 ((2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid)

(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid is a boronic acid derivative featuring a dioxolane-protected aldehyde group and a methoxy substituent on the aromatic ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of complex biaryl structures. The dioxolane group enhances solubility and prevents unwanted side reactions, while the methoxy substituent offers electronic modulation for selective coupling. Its well-defined crystalline structure ensures consistent purity, making it suitable for pharmaceutical and materials science applications. The product is typically handled under inert conditions to preserve its integrity, and its compatibility with diverse reaction conditions underscores its versatility in organic synthesis.
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid structure
1704069-40-8 structure
Product name:(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
CAS No:1704069-40-8
MF:C10H13BO5
MW:224.018223524094
MDL:MFCD28384210
CID:4672445

(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)boronic acid
    • FCH3160830
    • AM88434
    • (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
    • MDL: MFCD28384210
    • Inchi: 1S/C10H13BO5/c1-14-7-2-3-9(11(12)13)8(6-7)10-15-4-5-16-10/h2-3,6,10,12-13H,4-5H2,1H3
    • InChI Key: LOUGDFYMXUHUSC-UHFFFAOYSA-N
    • SMILES: O1CCOC1C1C=C(C=CC=1B(O)O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Topological Polar Surface Area: 68.2

(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D855911-1g
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
1704069-40-8 98%
1g
¥8,277.00 2022-01-11
Matrix Scientific
148073-5g
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid, 95%
1704069-40-8 95%
5g
$1432.00 2023-09-10
Matrix Scientific
148073-1g
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid, 95%
1704069-40-8 95%
1g
$683.00 2023-09-10
Chemenu
CM211284-1g
(2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)boronic acid
1704069-40-8 95%
1g
$877 2023-03-07
Ambeed
A374568-1g
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
1704069-40-8 98+%
1g
$840.0 2024-04-23
eNovation Chemicals LLC
D626364-1g
(2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)boronic acid
1704069-40-8 97%
1g
$1520 2024-05-24
eNovation Chemicals LLC
D626364-1g
(2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)boronic acid
1704069-40-8 97%
1g
$1520 2025-02-20
eNovation Chemicals LLC
D626364-1g
(2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)boronic acid
1704069-40-8 97%
1g
$1520 2025-02-27

Additional information on (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid

Comprehensive Overview of (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid (CAS No. 1704069-40-8)

(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid (CAS No. 1704069-40-8) is a specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound features a unique dioxolane-protected benzyl boronic acid structure, making it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern drug discovery and agrochemical development. Its methoxy-substituted aromatic ring enhances solubility and reactivity, addressing key challenges in catalytic transformations.

In recent years, the demand for functionalized boronic acids like 1704069-40-8 has surged due to their role in synthesizing biaryl compounds, a class critical for developing kinase inhibitors and OLED materials. Researchers frequently search for "boronic acid stability in aqueous media" or "dioxolane deprotection conditions," reflecting practical concerns in handling this reagent. The compound’s ortho-substituted dioxolane group offers steric protection, improving shelf-life and compatibility with air-sensitive catalysts.

From an industrial perspective, 1704069-40-8 aligns with green chemistry trends. Queries such as "recyclable boron reagents" or "solvent-free coupling protocols" highlight its potential in sustainable synthesis. The methoxy group’s electron-donating effect also facilitates C-H activation, a hot topic in late-stage functionalization studies. Analytical techniques like NMR spectroscopy and HPLC purity analysis are essential for quality control, as emphasized by frequent searches for "boronic acid characterization methods."

Innovative applications of (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid extend to proteolysis-targeting chimeras (PROTACs), where its biocompatible linker potential is explored. This resonates with trending searches on "boronic acids in targeted protein degradation." Furthermore, its low toxicity profile (unlike some traditional boron reagents) makes it attractive for bioconjugation, addressing queries like "safe boronic acid alternatives."

Storage recommendations for CAS 1704069-40-8 often include "anhydrous conditions" and "argon atmosphere," reflecting its sensitivity to hydrolysis. Suppliers increasingly highlight custom synthesis options for scaled-up production, responding to market needs for tailored boronic acid building blocks. As the pharmaceutical industry shifts toward fragment-based drug design, this compound’s modularity positions it as a versatile scaffold.

In summary, 1704069-40-8 exemplifies the intersection of structural ingenuity and practical utility in contemporary chemistry. Its relevance to high-impact research areas—from catalysis to biomaterials—ensures sustained interest, while its adaptability meets evolving industrial and academic demands.

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Amadis Chemical Company Limited
(CAS:1704069-40-8)(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
A1002545
Purity:99%
Quantity:1g
Price ($):756.0